

Application Notes and Protocols for TAK-931 (Bezaserdib) Phase 1 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing schedules, safety, and mechanism of action of TAK-931 (bezaserdib), a selective cell division cycle 7 (CDC7) kinase inhibitor, as investigated in phase 1 clinical trials for patients with advanced solid tumors. The provided protocols are based on published data from these trials and are intended for informational and research purposes.

Dosing Schedules and Administration

The first-in-human phase 1 study of TAK-931 (NCT02699749) evaluated several dosing schedules to determine the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D).[1][2][3][4] The study enrolled patients aged 20 years and older with advanced solid tumors for whom no effective standard therapy was available.[1] TAK-931 was administered orally in the form of capsules.[5]

Dose Escalation Schedules

Four primary dosing schedules were investigated in the dose-escalation phase of the trial:



Schedule	Dosing Regimen	Starting Dose	Cycle Length
Α	Once daily for 14 days, followed by a 7- day rest period	30 mg	21 days
В	Once or twice daily for 7 days on, 7 days off	60 mg	28 days
D	Continuous once daily	20 mg	21 days
E	Once daily for 2 days on, 5 days off	100 mg	21 days

Table 1: TAK-931 Phase 1 Dose Escalation Schedules.[1][2][3][4][6][7]

Schedules D and E were discontinued before the MTD was determined.[1][2][3][4][6][7]

Dose-Limiting Toxicities and Maximum Tolerated Dose

The primary endpoints of the study were to evaluate the safety, tolerability, and MTD of TAK-931.[5] Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.[1]

Schedule	Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicities (DLTs)
A	50 mg	Grade 4 neutropenia[1][2][4][6] [8]
В	100 mg	Grade 3 febrile neutropenia and Grade 4 neutropenia[1][2] [4][6]

Table 2: Maximum Tolerated Dose and Dose-Limiting Toxicities.[1][2][4][6][8]

Recommended Phase 2 Dose (RP2D)

Based on the safety, tolerability, and pharmacokinetic data, the recommended phase 2 dose (RP2D) for TAK-931 was determined.



Recommended Phase 2 Dose (RP2D)

50 mg administered once daily on days 1-14 of a 21-day cycle[1][2][3][4][6][9][10]

Table 3: Recommended Phase 2 Dose of TAK-931.

Experimental Protocols

Detailed experimental protocols for the clinical trial are not fully available in the public domain. However, based on the published results, the following methodologies were employed.

Safety and Tolerability Assessment

Objective: To evaluate the safety profile of TAK-931 and determine the MTD.

Methodology:

- Patient Monitoring: Patients were continuously monitored for adverse events (AEs). The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[11][12]
- Assessments: Regular safety assessments included physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).[13]
- DLT Definition: A DLT was generally defined as a specific grade of treatment-related toxicity
 occurring within the first treatment cycle that was considered unacceptable.[1][12] Examples
 in this trial included grade 4 neutropenia.[1][8]

The most common adverse events reported were nausea (60%) and neutropenia (56%).[1][2] [3][4][6][7]

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion of TAK-931 in patients with advanced solid tumors.

Methodology:



- Sample Collection: Blood samples were collected from patients at multiple time points after single and multiple doses of TAK-931.
- Bioanalysis: Plasma concentrations of TAK-931 were determined using a validated bioanalytical method (specific assay details not published).
- PK Parameters: Key pharmacokinetic parameters were calculated, including:
 - Time to maximum plasma concentration (Tmax)
 - Maximum plasma concentration (Cmax)
 - Area under the plasma concentration-time curve (AUC)
 - Terminal elimination half-life (t1/2)
- Results: The time to maximum plasma concentration of TAK-931 was approximately 1-4 hours after dosing.[1][2][3][6][7] Systemic exposure to TAK-931 increased in a dose-proportional manner.[2][3][6][7][8] The mean terminal elimination half-life was approximately 5.4 hours.[8]

Pharmacodynamic (PD) Analysis

Objective: To assess the biological effect of TAK-931 on its target, CDC7, and downstream signaling pathways in tumor and surrogate tissues.

Methodology:

- Biomarker: The primary pharmacodynamic biomarker was the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2), a direct substrate of CDC7.
 [8][14]
- Sample Collection: Skin biopsies were collected from patients before and after treatment with TAK-931.[8]
- Assay: The levels of phosphorylated MCM2 (pMCM2) in the skin biopsies were measured, likely using an immunoassay such as Western blotting or immunohistochemistry.



• Results: A dose-dependent inhibition of pMCM2 was observed in the skin biopsies of most patients treated with TAK-931, which correlated with drug exposure.[8] This provided clinical evidence of target engagement.

Mechanism of Action and Signaling Pathway

TAK-931 is a potent and selective inhibitor of CDC7 kinase.[14] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[8][9]

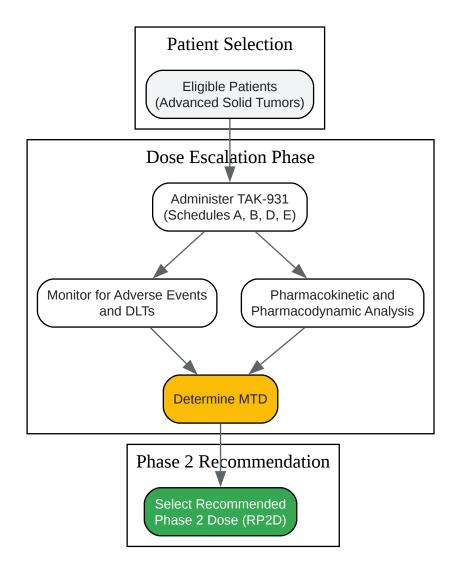
Caption: TAK-931 inhibits CDC7, preventing MCM phosphorylation and DNA replication.

By inhibiting CDC7, TAK-931 prevents the phosphorylation of the MCM complex, which is a critical step for the initiation of DNA replication.[6] This leads to the stalling of replication forks, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells that are highly dependent on rapid proliferation.[8]

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow of the phase 1 clinical trial and a generalized workflow for evaluating a CDC7 inhibitor.

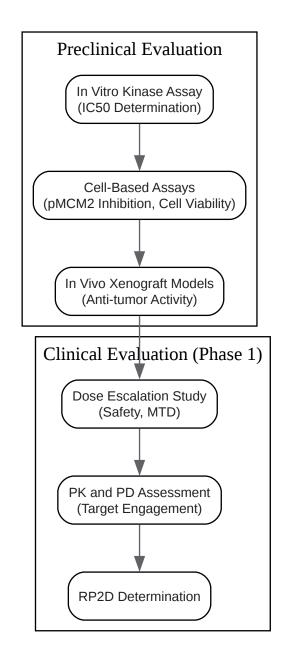




Click to download full resolution via product page

Caption: Logical workflow of the TAK-931 Phase 1 clinical trial.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating a CDC7 inhibitor.

Conclusion

The phase 1 clinical trial of TAK-931 successfully established a manageable safety profile and determined the recommended phase 2 dose of 50 mg once daily for 14 days in a 21-day cycle. [1][2][3][4][6][7] The study also provided clinical proof of mechanism through the observed



inhibition of pMCM2.[8] These findings supported the continued development of TAK-931 in phase 2 studies for patients with advanced solid tumors.[1][2][3][4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Regulation and roles of Cdc7 kinase under replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Small-molecule Articles | Smolecule [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. UUSOP-14: Clinical Trial Safety Assessment and Reporting Research Quality and Compliance The University of Utah [qualitycompliance.research.utah.edu]
- 12. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. medchemexpress.com [medchemexpress.com]



 To cite this document: BenchChem. [Application Notes and Protocols for TAK-931 (Bezaserdib) Phase 1 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617325#tak-931-dosing-schedule-for-phase-1-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com